Benzoic acid, 4-(2-(2-methyl-1H-benzimidazol-1-yl)ethoxy)-, sodium salt
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Overview
Description
Benzoic acid, 4-(2-(2-methyl-1H-benzimidazol-1-yl)ethoxy)-, sodium salt is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For the preparation of benzoic acid, 4-(2-(2-methyl-1H-benzimidazol-1-yl)ethoxy)-, sodium salt, the following steps are generally involved :
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Etherification: The benzimidazole derivative is then reacted with an appropriate alkylating agent to introduce the ethoxy group.
Carboxylation: The resulting compound is further reacted with benzoic acid to introduce the carboxyl group.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(2-(2-methyl-1H-benzimidazol-1-yl)ethoxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole derivative.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Benzoic acid, 4-(2-(2-methyl-1H-benzimidazol-1-yl)ethoxy)-, sodium salt has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2-(2-methyl-1H-benzimidazol-1-yl)ethoxy)-, sodium salt involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-1H-benzimidazol-1-yl)benzoic acid
- 2-phenyl-1H-benzimidazole
- 5,6-dimethyl-1H-benzimidazole
Uniqueness
Benzoic acid, 4-(2-(2-methyl-1H-benzimidazol-1-yl)ethoxy)-, sodium salt is unique due to its specific structural features, which confer distinct pharmacological properties. Its ethoxy group and sodium salt form enhance its solubility and bioavailability compared to other benzimidazole derivatives .
Properties
CAS No. |
197635-35-1 |
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Molecular Formula |
C17H15N2NaO3 |
Molecular Weight |
318.30 g/mol |
IUPAC Name |
sodium;4-[2-(2-methylbenzimidazol-1-yl)ethoxy]benzoate |
InChI |
InChI=1S/C17H16N2O3.Na/c1-12-18-15-4-2-3-5-16(15)19(12)10-11-22-14-8-6-13(7-9-14)17(20)21;/h2-9H,10-11H2,1H3,(H,20,21);/q;+1/p-1 |
InChI Key |
PFXWXLKPXBTBES-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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